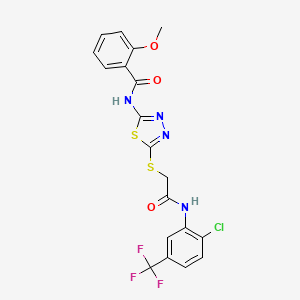

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide moiety and a 2-methoxybenzamide group. The acetamide branch is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing properties. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects .

Key structural attributes:

- 1,3,4-Thiadiazole ring: A heterocyclic scaffold known to enhance metabolic stability and bioavailability .

- 2-Methoxybenzamide: Aromatic substituents like methoxy groups often improve solubility and target binding via π-π interactions .

- 2-Chloro-5-(trifluoromethyl)phenyl group: The trifluoromethyl (CF₃) and chloro (Cl) substituents contribute to lipophilicity and electron-deficient character, which may enhance receptor affinity .

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N4O3S2/c1-30-14-5-3-2-4-11(14)16(29)25-17-26-27-18(32-17)31-9-15(28)24-13-8-10(19(21,22)23)6-7-12(13)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLZCMRRARTSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase , an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn disrupts DNA replication. This can lead to cell cycle arrest and ultimately cell death.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with Thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, which can lead to cell cycle arrest and cell death.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Thymidylate synthase. .

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes several key functional groups:

- Thiadiazole ring : Known for its diverse biological activities.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Methoxybenzamide : Contributes to the compound's pharmacological properties.

The molecular formula is , with a molecular weight of approximately 409.81 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through the following mechanisms:

-

Antitumor Activity :

- Studies suggest that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide have shown promising results against various cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Research Findings and Case Studies

A summary of significant findings related to the biological activity of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is presented in the table below:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are categorized based on substitutions to the thiadiazole core, linker chemistry, and terminal functional groups. Below is a comparative analysis of key derivatives:

Key Research Findings

- Anticancer Activity : Thiadiazole derivatives with electron-withdrawing groups (e.g., CF₃, Cl) exhibit superior cytotoxicity. For example, compound 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) from demonstrate potent activity against HepG-2 cells, attributed to their nitro and chloro substituents . The target compound’s CF₃ group may further amplify this effect by increasing lipophilicity and target affinity.

- Antimicrobial Activity : Thiadiazoles with halogenated aromatic rings (e.g., 4-chlorophenyl in ) show enhanced activity due to improved membrane permeability. The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group could similarly disrupt microbial enzyme systems .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , where POCl₃ or H₂SO₄-mediated cyclization is used to form the thiadiazole core .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : CF₃ and Cl substituents enhance reactivity and binding to electron-rich biological targets (e.g., enzymes or DNA) .

- Linker Flexibility : Thioether linkages (vs. sulfonyl or methylene) may improve conformational adaptability, aiding in target engagement .

- Aromatic Substitutions : Methoxy groups on benzamide improve solubility without compromising aromatic stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.